Nvp-aew541

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Application in Cardiology Research

Specific Scientific Field: This research falls under the field of Cardiology.

Summary of the Application: NVP-AEW541 is used to study its effects on cardiac function and insulin response.

Methods of Application or Experimental Procedures: The effects of NVP-AEW541 on cardiac function and insulin response were assessed both in vivo and in isolated working hearts. A dose-response analysis of NVP-AEW541 was performed in male, 3-week-old rats, and the chronic effects of the clinically relevant dose were assessed in adult rats .

Results or Outcomes: NVP-AEW541 caused dose-dependent growth retardation and impaired glucose tolerance in juvenile rats. In adults, NVP-AEW541 caused a continuously worsening depression of cardiac contractility, which recovered within 2 weeks after cessation .

Application in Parasitology Research

Specific Scientific Field: This research falls under the field of Parasitology.

Summary of the Application: NVP-AEW541 is used to study its effects on the growth of the parasite Toxoplasma gondii .

Methods of Application or Experimental Procedures: The inhibition of parasite growth was determined using a luminescence-based β-galactosidase activity assay. The effect of compounds on the viability of host cells was measured using CCK8 .

Results or Outcomes: NVP-AEW541 had an IC50 value for parasite growth of 1.17 μM. It was found that NVP-AEW541 inhibits tachyzoite invasion .

NVP-AEW541 is a novel compound classified as a pyrrolo(2,3-d)pyrimidine derivative. It is recognized for its potent and selective inhibition of the insulin-like growth factor-1 receptor kinase, with an IC50 value of approximately 0.086 μM. This compound has been studied for its ability to block IGF-1 receptor signaling pathways, which are crucial in various cancer cell lines, particularly in endometrial and biliary tract cancers . NVP-AEW541 has demonstrated significant anti-proliferative effects and is noted for inducing apoptotic cell death in cancer cells .

NVP-AEW541 acts by inhibiting the IGF-IR kinase activity. IGF-IR is a receptor tyrosine kinase involved in cell proliferation, survival, and differentiation []. NVP-AEW541 binds to the ATP-binding pocket of IGF-IR, thereby preventing ATP (adenosine triphosphate) from binding and hindering the phosphorylation process critical for downstream signaling [, ]. This ultimately leads to the suppression of IGF-1R mediated cellular processes, potentially leading to cell death in cancer cells.

Studies have shown that NVP-AEW541 effectively inhibits the growth of various cancer cell lines, including gliomas, prostate cancer cells, and others [, ]. It disrupts the autocrine loop initiated by HIF1α (hypoxia-inducible factor 1-alpha) stabilization in glioma cells, a key factor in tumor growth and survival [].

NVP-AEW541 primarily acts by inhibiting the autophosphorylation of the insulin-like growth factor-1 receptor. This inhibition leads to the dephosphorylation of downstream signaling molecules such as AKT, thereby disrupting the IGF-1 signaling pathway . The compound's mechanism of action involves binding to the ATP-binding site of the receptor, which prevents substrate phosphorylation and subsequent signal transduction.

NVP-AEW541 exhibits notable biological activity against a variety of cancer types. In vitro studies have shown that it effectively inhibits cell growth across multiple human cancer cell lines, including those derived from biliary tract cancer and endometrial carcinoma . The compound has been associated with cell cycle arrest at the G1/S checkpoint and increased apoptotic markers, indicating its potential as a therapeutic agent in oncology .

- Formation of the Pyrrolo[2,3-d]pyrimidine core: This is achieved through cyclization reactions involving appropriate nitrogen-containing heterocycles.

- Substitution Reactions: The introduction of specific functional groups, such as benzyloxy substituents, enhances selectivity for the insulin-like growth factor-1 receptor.

- Purification: Final products are purified using techniques like chromatography to ensure high purity suitable for biological testing .

NVP-AEW541 has potential applications in cancer therapy due to its selective inhibition of the insulin-like growth factor-1 receptor. It has been investigated for use in:

- Oncology: As a treatment for various cancers such as breast cancer, sarcomas, and biliary tract cancers.

- Combination Therapies: It shows synergistic effects when combined with other chemotherapeutic agents like gemcitabine .

- Radiation Sensitization: NVP-AEW541 has been noted to enhance the efficacy of radiotherapy in certain cancer models .

Studies have indicated that NVP-AEW541 interacts specifically with the insulin-like growth factor-1 receptor, exhibiting a much higher affinity (up to 30-fold) than other structurally similar tyrosine kinases like the insulin receptor . This selectivity is critical for minimizing off-target effects and enhancing therapeutic efficacy.

In animal models, NVP-AEW541 has shown dose-dependent effects on growth and glucose tolerance, which are important considerations for its potential side effects in clinical applications .

Several compounds share structural similarities with NVP-AEW541 but differ in their specificity and biological activity. Here are some notable examples:

| Compound Name | Structure Type | Target Receptor | Selectivity | Notable Activity |

|---|---|---|---|---|

| NVP-BEZ235 | Dual PI3K/mTOR inhibitor | PI3K/mTOR | Moderate | Induces apoptosis in various cancers |

| Linsitinib | Tyrosine kinase inhibitor | Insulin receptor/IGF-1R | Low | Broad spectrum anti-cancer activity |

| AXL1717 | Selective AXL inhibitor | AXL receptor | High | Impacts tumor microenvironment |

| GSK1904529 | Selective IGF-1R inhibitor | IGF-1R | High | Effective against various solid tumors |

NVP-AEW541 stands out due to its high selectivity for the insulin-like growth factor-1 receptor over other similar receptors, which may lead to fewer side effects compared to less selective compounds .

The development of NVP-AEW541 originated from research initiatives at Novartis Pharma AG, representing part of a broader effort to identify selective small molecule inhibitors of the insulin-like growth factor 1 receptor kinase. The compound was first reported in 2004 as part of a systematic investigation into pyrrolo[2,3-d]pyrimidine derivatives capable of targeting receptor tyrosine kinases with high selectivity. The initial discovery and characterization of NVP-AEW541 emerged from structure-based drug design approaches that sought to exploit the unique binding characteristics of the insulin-like growth factor 1 receptor kinase domain.

Research leading to NVP-AEW541's development involved extensive screening of pyrrolo[2,3-d]pyrimidine scaffolds, with particular attention paid to optimizing selectivity over the closely related insulin receptor. The compound's synthesis pathway was designed to incorporate specific structural features that would enhance binding affinity while maintaining favorable pharmaceutical properties. The development timeline included comprehensive preclinical evaluation that demonstrated the compound's potential as an orally bioavailable inhibitor with proven antitumor activity in various experimental models.

The historical significance of NVP-AEW541 extends beyond its individual therapeutic potential, as it has served as a foundational compound for understanding the broader class of insulin-like growth factor 1 receptor inhibitors. The compound's development has influenced subsequent research directions in receptor tyrosine kinase inhibitor design and has contributed to the establishment of key structure-activity relationships that continue to guide modern drug discovery efforts in this therapeutic area.

Structural Classification as a Pyrrolo[2,3-d]pyrimidine Derivative

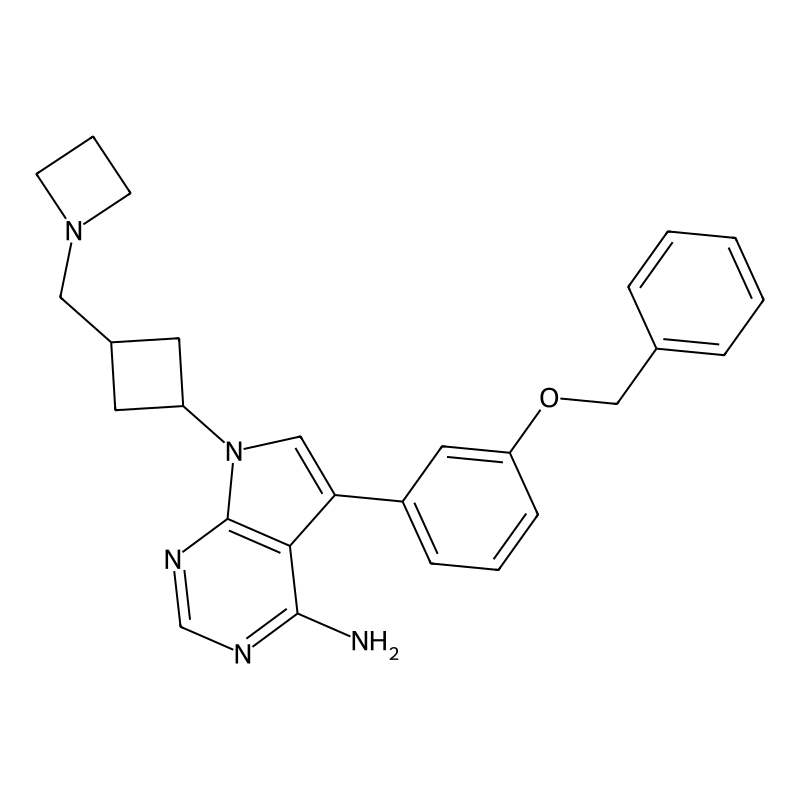

NVP-AEW541 belongs to the pyrrolo[2,3-d]pyrimidine class of heterocyclic compounds, representing a sophisticated example of how this versatile scaffold can be modified to achieve specific biological activity. The compound's complete chemical designation is 7-[3-(azetidin-1-ylmethyl)cyclobutyl]-5-(3-phenylmethoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine, reflecting its complex multi-ring architecture. The molecular formula C27H29N5O indicates the presence of multiple nitrogen atoms within the heterocyclic framework, contributing to the compound's binding interactions with the target kinase domain.

The pyrrolo[2,3-d]pyrimidine core structure provides an optimal framework for kinase inhibition through its ability to form key hydrogen bonding interactions with the adenosine triphosphate binding site. This scaffold has been recognized as particularly valuable in kinase inhibitor development due to its capacity for extensive structural modification while maintaining core binding characteristics. The specific substitution pattern in NVP-AEW541 includes an azetidin-1-ylmethyl group attached to a cyclobutyl ring system, which contributes to the compound's selectivity profile.

Table 1: Chemical and Physical Properties of NVP-AEW541

The benzyloxy substituent represents a critical structural element that confers selectivity against other protein kinases while creating a metabolism liability that has been the subject of ongoing optimization efforts. Crystallographic analysis has revealed that this benzyloxy moiety interacts with a lysine cation of the insulin-like growth factor 1 receptor kinase domain through its ether function and aromatic π-system, positioning itself within an induced hydrophobic pocket. This structural insight has informed subsequent medicinal chemistry efforts aimed at developing improved analogs with enhanced metabolic stability.

Overview of Insulin-Like Growth Factor 1 Receptor Inhibitor Research Landscape

The insulin-like growth factor 1 receptor has emerged as a significant target in oncology research due to its central role in regulating cell growth, survival, and transformation processes. The receptor's involvement in multiple cellular pathways, including the phosphatidylinositol 3-kinase pathway and mitogen-activated protein kinase signaling cascades, has made it an attractive target for therapeutic intervention. Research in this area has encompassed both monoclonal antibody approaches and small molecule kinase inhibitors, with each strategy offering distinct advantages and limitations.

The development of insulin-like growth factor 1 receptor inhibitors has faced several significant challenges, including the high degree of structural similarity between the insulin-like growth factor 1 receptor and the insulin receptor. This homology has necessitated careful attention to selectivity profiles, as inhibition of insulin receptor function could lead to significant metabolic consequences. The research landscape has evolved to include sophisticated screening approaches designed to identify compounds with favorable selectivity ratios, with NVP-AEW541 demonstrating approximately 27-fold selectivity for insulin-like growth factor 1 receptor over insulin receptor in cellular assays.

Table 2: Selectivity Profile of NVP-AEW541 Against Related Kinases

Clinical development efforts in the insulin-like growth factor 1 receptor inhibitor field have yielded mixed results, with early-phase trials showing promising activity but later-stage studies failing to meet primary endpoints in many cases. These outcomes have led to increased focus on patient selection strategies and combination therapeutic approaches. The research landscape continues to evolve with improved understanding of resistance mechanisms and the identification of biomarkers that may predict therapeutic response.

Significance in Receptor Tyrosine Kinase Inhibitor Development

NVP-AEW541 has played a pivotal role in advancing the field of receptor tyrosine kinase inhibitor development, serving as both a research tool and a prototype for therapeutic intervention. The compound's development has contributed significantly to understanding the structural requirements for selective insulin-like growth factor 1 receptor inhibition and has provided valuable insights into the relationship between chemical structure and biological activity in this target class. Its well-characterized pharmacological profile has made it an important reference compound for comparative studies in insulin-like growth factor 1 receptor research.

The significance of NVP-AEW541 extends to its role in validating the insulin-like growth factor 1 receptor as a therapeutic target across multiple disease contexts. The compound has been extensively utilized in preclinical research to demonstrate the potential therapeutic benefits of insulin-like growth factor 1 receptor inhibition in various cancer types, including sarcomas, breast cancer, and hematologic malignancies. These studies have provided crucial proof-of-concept data supporting the continued development of insulin-like growth factor 1 receptor-targeted therapies.

From a drug discovery perspective, NVP-AEW541 has contributed to establishing key structure-activity relationships that continue to guide the design of next-generation receptor tyrosine kinase inhibitors. The compound's structural features, particularly the optimization of the benzyloxy substituent and the pyrrolo[2,3-d]pyrimidine core, have informed ongoing medicinal chemistry efforts aimed at developing improved inhibitors with enhanced selectivity, potency, and pharmaceutical properties. The lessons learned from NVP-AEW541's development have influenced broader receptor tyrosine kinase inhibitor design strategies and continue to impact current research directions in this therapeutic area.

Table 3: Research Applications and Biological Activity Profile

NVP-AEW541 is a pyrrolo[2,3-d]pyrimidine derivative that functions as a selective inhibitor of insulin-like growth factor 1 receptor kinase activity [1]. The compound has a molecular formula of C27H29N5O with a molecular weight of 439.55 g/mol [3]. The chemical structure of NVP-AEW541 consists of a pyrrolo[2,3-d]pyrimidine core scaffold with specific functional groups attached at strategic positions [4].

The full chemical name of NVP-AEW541 is 7-[3-(azetidin-1-ylmethyl)cyclobutyl]-5-[3-(phenylmethoxy)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine [3]. This complex structure can be broken down into several key components: a central pyrrolo[2,3-d]pyrimidine core, a 3-(phenylmethoxy)phenyl group at position 5, and a 3-(azetidin-1-ylmethyl)cyclobutyl group at position 7 [1] [4]. The 4-position contains an amine group that plays a significant role in the compound's binding properties [6].

The structural arrangement of NVP-AEW541 includes seven rotatable bonds and one hydrogen bond donor, which contribute to its three-dimensional conformation and binding capabilities [8]. The compound's SMILES notation is C1CN(C1)CC2CC(C2)N3C=C(C4=C3N=CN=C4N)C5=CC(=CC=C5)OCC6=CC=CC=C6, providing a linear representation of its molecular structure [3] [18].

The InChI representation of NVP-AEW541 is 1S/C27H29N5O/c28-26-25-24(21-8-4-9-23(14-21)33-17-19-6-2-1-3-7-19)16-32(27(25)30-18-29-26)22-12-20(13-22)15-31-10-5-11-31/h1-4,6-9,14,16,18,20,22H,5,10-13,15,17H2,(H2,28,29,30), which provides a standardized method for encoding the molecular information [3]. This structural information is essential for understanding the compound's chemical behavior and interactions with biological targets [1].

Crystallographic Analysis of Three-Dimensional Structure

The three-dimensional structure of NVP-AEW541 has been extensively studied through X-ray crystallography, particularly in complex with its target protein, the insulin-like growth factor 1 receptor kinase domain [21] [26]. Crystallographic data reveals that NVP-AEW541 binds in the adenosine triphosphate binding pocket of the kinase domain, making specific interactions that are crucial for its inhibitory activity [26].

X-ray crystallographic analysis has shown that the pyrrolo[2,3-d]pyrimidine core of NVP-AEW541 forms hydrogen bonds with the hinge region of the kinase domain, mimicking the binding mode of adenine [27]. The 3-(phenylmethoxy)phenyl group at position 5 extends into a hydrophobic pocket, where the benzyloxy moiety interacts with a lysine cation of the insulin-like growth factor 1 receptor kinase domain via its ether function and aromatic π-system [21] [9].

Crystal structure data indicates that the benzyloxy group is embedded in an induced hydrophobic pocket, which contributes significantly to the compound's selectivity profile [9]. The resolution of the crystal structure of NVP-AEW541 in complex with the insulin-like growth factor 1 receptor kinase domain is approximately 2.3 Å, providing detailed insights into the binding interactions [27].

The crystallographic analysis also reveals that the binding of NVP-AEW541 causes conformational changes in the activation loop of the kinase domain [27]. The activation loop adopts an extended conformation rather than an autoinhibitory or active conformation, which is distinct from the binding modes of other kinase inhibitors [27]. This unique binding mode contributes to the compound's selectivity for insulin-like growth factor 1 receptor over other kinases [6].

The three-dimensional structure of NVP-AEW541 itself, as determined by crystallography, shows a non-planar conformation with the cyclobutyl and azetidinylmethyl groups positioned perpendicular to the plane of the pyrrolo[2,3-d]pyrimidine core [26]. This conformation is stabilized by intramolecular interactions and is important for the compound's ability to fit into the binding pocket of its target [21] [27].

Physical and Chemical Characteristics

NVP-AEW541 exists as a solid powder at room temperature with a color ranging from white to light yellow or beige [2] [3]. The compound has a melting point of approximately 145°C for its hydrochloride salt form [19]. This physical state and thermal stability are important considerations for its storage, handling, and formulation [3].

The solubility profile of NVP-AEW541 varies across different solvents, which is a critical parameter for its application in research and potential development [4]. In dimethyl sulfoxide, NVP-AEW541 exhibits good solubility with values reported as ≥22 mg/mL, although some sources report a lower solubility of ≥2 mg/mL [4] [18]. The compound is insoluble in water, which is typical for many small molecule kinase inhibitors with similar structural features [4] [5].

In ethanol, NVP-AEW541 shows moderate solubility of ≥17.13 mg/mL when subjected to ultrasonic treatment [4]. For the hydrochloride salt form, solubility in phosphate-buffered saline (pH 7.2) is reported as 2.5 mg/mL [19]. The compound is only slightly soluble in chloroform and methanol [13] [19].

Table 1: Physicochemical Properties of NVP-AEW541

| Property | Value |

|---|---|

| Molecular Formula | C27H29N5O |

| Molecular Weight | 439.55 g/mol |

| Physical Appearance | Solid powder |

| Color | White to light yellow/beige |

| Melting Point | 145°C (for hydrochloride salt) |

| Solubility in DMSO | ≥22 mg/mL |

| Solubility in Water | Insoluble |

| Solubility in Ethanol | ≥17.13 mg/mL with ultrasonic |

| Solubility in PBS (pH 7.2) | 2.5 mg/mL (for hydrochloride salt) |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 7 |

| Topological Polar Surface Area | 69.2 Ų |

| XLogP | 5.08 |

| pKa | 9.59±0.10 (Predicted) |

The compound has a topological polar surface area of 69.2 Ų, which is an indicator of its ability to permeate cell membranes [8]. The XLogP value of 5.08 suggests a high lipophilicity, which influences its distribution in biological systems [8]. NVP-AEW541 has a predicted pKa value of 9.59±0.10, indicating its behavior as a weak base [13].

For storage, NVP-AEW541 is recommended to be kept at 2-8°C to maintain its stability [3] [18]. The compound's chemical stability is generally good under normal laboratory conditions, but it may be sensitive to strong oxidizing agents, strong reducing agents, strong bases, and strong acids [19].

Structure-Activity Relationship (SAR) Fundamentals

The structure-activity relationship of NVP-AEW541 has been extensively investigated to understand how its structural features contribute to its potency and selectivity as an insulin-like growth factor 1 receptor inhibitor [9] [11]. The pyrrolo[2,3-d]pyrimidine core scaffold is essential for the compound's activity, as it forms key hydrogen bonds with the hinge region of the kinase domain, mimicking the binding mode of adenine [6] [27].

The 4-amino group on the pyrimidine ring is crucial for hydrogen bonding interactions with the target protein [9]. Modifications to this group generally result in reduced activity, highlighting its importance in the binding mechanism [9] [14]. The 5-position of the pyrrolo[2,3-d]pyrimidine core bears a 3-(phenylmethoxy)phenyl group, which has been identified as a key determinant of selectivity [9].

Structure-guided modifications of the benzyloxy substituent have revealed that this group interacts with a lysine cation of the insulin-like growth factor 1 receptor kinase domain via its ether function and aromatic π-system [9]. This interaction contributes significantly to the compound's selectivity profile, although the benzyloxy group has been identified as a potential metabolic liability [9] [14].

Research has shown that 1,4-diethers with appropriate hydrophobic and constrained shapes can serve as advantageous replacements for the benzyloxy group [9] [14]. These modifications have led to the development of derivatives with improved potency, with some compounds achieving single-digit nanomolar inhibitory activity [9].

The 7-position of the pyrrolo[2,3-d]pyrimidine core contains a 3-(azetidin-1-ylmethyl)cyclobutyl group, which occupies a specific region of the binding pocket [1] [6]. This group contributes to the compound's binding affinity and selectivity by making favorable interactions with residues in the binding site [6] [11].

Structure-activity relationship studies have also explored the impact of stereochemistry on activity [14]. The cis configuration of the cyclobutyl group has been found to be important for optimal binding to the target protein [1] [14]. These findings have guided the development of more potent and selective derivatives of NVP-AEW541 [9] [14].

Synthetic Routes and Manufacturing Considerations

The synthesis of NVP-AEW541 involves a multi-step process that requires careful consideration of reaction conditions, reagent selection, and purification methods [20] [24]. The synthetic route typically begins with the construction of the pyrrolo[2,3-d]pyrimidine core scaffold, followed by the introduction of the various substituents at the appropriate positions [17] [24].

One approach to synthesizing the pyrrolo[2,3-d]pyrimidine core involves the condensation of an appropriately substituted pyrimidine with an α-haloketone, followed by cyclization to form the pyrrole ring [17]. Alternatively, the core can be constructed through a cycloaddition reaction between a suitable pyrimidine and an alkyne, followed by aromatization [17] [24].

The introduction of the 3-(phenylmethoxy)phenyl group at position 5 typically involves a cross-coupling reaction, such as a Suzuki or Stille coupling, between a halogenated pyrrolo[2,3-d]pyrimidine intermediate and an appropriately functionalized phenylboronic acid or stannane [14] [24]. The benzyloxy group is usually introduced through an etherification reaction with benzyl bromide under basic conditions [14].

The 3-(azetidin-1-ylmethyl)cyclobutyl group at position 7 is often introduced through an N-alkylation reaction with a suitable cyclobutyl halide or tosylate [20] [24]. The synthesis of this cyclobutyl intermediate itself can be challenging and may involve multiple steps, including cycloaddition reactions and functional group transformations [20].

Manufacturing considerations for NVP-AEW541 include the selection of appropriate solvents, reagents, and reaction conditions to ensure high yield, purity, and scalability [20]. The use of hazardous reagents, such as certain coupling agents or strong bases, may require special handling procedures and safety measures [20] [24].

Purification of the final compound and key intermediates typically involves techniques such as recrystallization, column chromatography, and preparative high-performance liquid chromatography [20]. The choice of purification method depends on the scale of production, the nature of the impurities, and the desired purity level [20] [24].

NVP-AEW541 represents a highly sophisticated pyrrolo[2,3-d]pyrimidine derivative that demonstrates exceptional selectivity for the insulin-like growth factor-1 receptor kinase domain through a carefully orchestrated series of molecular interactions [1] [2]. The compound functions as an adenosine triphosphate-competitive inhibitor, occupying the natural adenosine triphosphate binding site within the kinase domain and preventing the essential phosphoryl transfer reactions required for receptor activation [3] [1].

The fundamental binding mode of NVP-AEW541 involves its positioning within the adenosine triphosphate binding pocket of the insulin-like growth factor-1 receptor kinase domain, where it forms critical hydrogen bonds with conserved residues in the hinge region [4] [5]. The pyrimidine core of the molecule serves as the primary adenosine triphosphate-mimetic moiety, establishing hydrogen bonding interactions with the backbone carbonyl and amino groups of key residues within the kinase hinge region [2] [6]. These interactions are fundamental to the compound's inhibitory potency, as they effectively block the natural adenosine triphosphate substrate from accessing its binding site.

The molecular interactions extend beyond simple adenosine triphosphate-competitive binding through the compound's unique benzyloxy substituent, which plays a crucial role in conferring selectivity against other protein kinases [4] [2]. X-ray crystallographic analysis has revealed that the benzyloxy moiety interacts with a lysine cation of the insulin-like growth factor-1 receptor kinase domain through both its ether function and aromatic π-system, becoming nicely embedded within an induced hydrophobic pocket [4] [2]. This interaction represents a key selectivity determinant that distinguishes NVP-AEW541 from less selective kinase inhibitors.

Binding Site Characterization and Key Residue Interactions

The high-resolution X-ray co-crystal structure of NVP-AEW541 in complex with the insulin-like growth factor-1 receptor kinase domain, solved to 2.20 Å resolution and deposited as Protein Data Bank entry 5HZN, provides unprecedented insight into the molecular basis of the compound's selectivity and potency [7] [2]. The structure reveals a complex network of interactions that collectively contribute to the compound's exceptional binding affinity and selectivity profile.

Critical hydrogen bonding interactions occur between the pyrimidine nitrogen atoms of NVP-AEW541 and the backbone atoms of conserved hinge region residues Asp1105 and Arg1109 [5] [8]. These canonical adenosine triphosphate-competitive interactions are essential for the compound's inhibitory activity and are commonly observed across many kinase inhibitors. However, the unique selectivity of NVP-AEW541 arises from additional interactions that are specific to the insulin-like growth factor-1 receptor kinase domain architecture.

| Residue | Interaction Type | Distance (Å) | Functional Role |

|---|---|---|---|

| Lys1033 | Salt bridge disruption | ~3.5 | Critical for selectivity |

| Lys1055 | Salt bridge disruption | ~3.8 | Critical for selectivity |

| Asp1105 | Hydrogen bond | ~2.8 | Adenosine triphosphate-competitive binding |

| Arg1109 | Hydrogen bond | ~3.0 | Adenosine triphosphate-competitive binding |

| Met1049 | Hydrophobic contact | 3.552 | Hydrophobic pocket stabilization |

| Glu1050 | Hydrophobic contact | 2.880 | Hydrophobic pocket stabilization |

| Leu1051 | Hydrophobic contact | 3.929 | Hydrophobic pocket stabilization |

| Met1052 | Hydrophobic contact | 2.995 | Hydrophobic pocket stabilization |

| Thr1053 | Hydrophobic contact | 3.305 | Hydrophobic pocket stabilization |

The benzyloxy substituent of NVP-AEW541 extends into a hydrophobic pocket that is induced upon compound binding, forming extensive van der Waals interactions with hydrophobic residues including Met1049, Glu1050, Leu1051, Met1052, and Thr1053 [7] [5]. This hydrophobic pocket is not present in the apo form of the kinase but is created through conformational changes induced by the compound's binding, representing an example of induced-fit molecular recognition.

ATP-Competitive Inhibition Mechanism

NVP-AEW541 operates through a classical adenosine triphosphate-competitive inhibition mechanism, directly competing with the natural adenosine triphosphate substrate for binding to the kinase active site [9] [10]. The compound's pyrrolo[2,3-d]pyrimidine core structure serves as an adenosine triphosphate mimetic, positioning itself within the adenosine triphosphate binding pocket and forming the essential hydrogen bonds typically made by the adenine base of adenosine triphosphate [6] [11].

The inhibition mechanism involves several key molecular events that collectively prevent kinase activation and subsequent signal transduction. Upon binding to the kinase domain, NVP-AEW541 disrupts the critical salt bridge between Lys1033 and Lys1055 that is normally present in the activated kinase conformation [5]. This disruption causes movement of the αC helix, opening a lipophilic pocket into which the benzyloxy moiety of NVP-AEW541 can insert, thereby stabilizing the inactive conformation of the kinase domain.

The adenosine triphosphate-competitive nature of the inhibition has been confirmed through detailed kinetic analysis, which demonstrates that the inhibition can be overcome by increasing adenosine triphosphate concentrations [10]. This competitive relationship indicates that NVP-AEW541 and adenosine triphosphate bind to the same site on the kinase domain, with the inhibitor having sufficiently high affinity to effectively compete with millimolar adenosine triphosphate concentrations typically present in cells.

The compound's binding prevents the conformational changes normally induced by adenosine triphosphate binding, particularly the closure of the kinase domain and the proper positioning of catalytic residues required for phosphoryl transfer [8] [12]. This mechanism effectively blocks autophosphorylation of critical tyrosine residues Tyr1131, Tyr1135, and Tyr1136 in the activation loop, preventing the transition from the inactive to active kinase conformation [13] [12].

Structural Basis for Selectivity Between IGF-1R and Insulin Receptor

Despite the remarkable 84% overall protein sequence homology and virtually 100% adenosine triphosphate binding site homology between the insulin-like growth factor-1 receptor and insulin receptor kinase domains, NVP-AEW541 achieves an impressive 27-fold selectivity for the insulin-like growth factor-1 receptor in cellular assays [1] [11]. This selectivity is particularly noteworthy given that the compound shows equal potency against both receptors in biochemical assays using isolated kinase domains, suggesting that the selectivity arises from conformational differences between the native forms of the two receptors in cellular environments [11] [6].

The structural basis for this selectivity lies primarily in the unique interactions formed by the benzyloxy substituent of NVP-AEW541 with the insulin-like growth factor-1 receptor kinase domain [4] [2]. The benzyloxy group interacts with a lysine cation through its ether function and aromatic π-system, becoming embedded in an induced hydrophobic pocket that is apparently more accommodating in the insulin-like growth factor-1 receptor than in the insulin receptor [4]. This pocket formation requires specific conformational flexibility that may be differentially available between the two highly homologous receptors.

| Receptor | Cellular IC50 (μM) | Kinase IC50 (μM) | Selectivity Factor |

|---|---|---|---|

| IGF-1R | 0.086 | 0.15 | 1 |

| Insulin Receptor | 2.3 | 0.14 | 27 |

| EGFR | >10 | - | >100 |

| PDGFR | >10 | - | >100 |

| c-Kit | >5 | - | >58 |

The selectivity mechanism appears to involve subtle differences in the flexibility and dynamics of the kinase domains when embedded within their respective full-length receptor contexts [11]. These differences may be influenced by the distinct extracellular domains, transmembrane regions, or regulatory sequences that could allosterically modulate the conformation of the kinase domain. The fact that selectivity is observed in cellular assays but not in biochemical assays with isolated kinase domains strongly supports this hypothesis of context-dependent conformational differences.

Furthermore, the selectivity profile extends beyond the insulin receptor to encompass a broad range of other kinases, with NVP-AEW541 showing greater than 50-fold selectivity against various receptor tyrosine kinases including epidermal growth factor receptor, platelet-derived growth factor receptor, and BCR-ABL [1] [11]. This broad selectivity profile indicates that the compound's binding mode and the induced hydrophobic pocket formation represent a relatively unique feature of the insulin-like growth factor-1 receptor kinase domain architecture.

X-ray Co-crystal Structure Analysis with IGF-1R Kinase Domain

The X-ray co-crystal structure of NVP-AEW541 bound to the insulin-like growth factor-1 receptor kinase domain represents a landmark achievement in understanding the molecular basis of selective kinase inhibition [7] [2]. Solved to a resolution of 2.20 Å and deposited in the Protein Data Bank as entry 5HZN, this structure provides atomic-level detail of the compound's binding mode and the structural determinants of its selectivity [2].

The crystallographic analysis reveals that NVP-AEW541 adopts a well-defined binding pose within the adenosine triphosphate binding site, with the pyrrolo[2,3-d]pyrimidine core positioned to make optimal hydrogen bonding contacts with the hinge region [2]. The electron density maps clearly show the compound's interaction with key residues, providing unambiguous evidence for the proposed binding mode and validating computational predictions made prior to structure determination.

Particularly striking is the clear visualization of the induced hydrophobic pocket that accommodates the benzyloxy substituent [4] [2]. This pocket is formed through conformational changes in the kinase domain upon inhibitor binding, with several hydrophobic residues reorienting to create a complementary binding surface for the benzyloxy group. The high resolution of the structure allows for precise measurement of interaction distances and angles, providing quantitative data on the strength and geometry of individual molecular contacts.

The structure also reveals important details about the compound's effect on kinase domain conformation, particularly the disruption of the Lys1033-Lys1055 salt bridge that is critical for maintaining the active conformation [5]. This structural perturbation provides a clear molecular rationale for the compound's inhibitory mechanism and explains how binding of NVP-AEW541 effectively locks the kinase domain in an inactive state.

The crystallographic data has proven invaluable for structure-guided optimization efforts, enabling the rational design of analogs with improved potency, selectivity, or pharmacokinetic properties [4]. The detailed structural information has facilitated the identification of specific molecular interactions that can be modulated to enhance desired properties while maintaining the core binding mode that confers insulin-like growth factor-1 receptor selectivity.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Bao XH, Takaoka M, Hao HF, Wang ZG, Fukazawa T, Yamatsuji T, Sakurama K, Sun DS, Nagasaka T, Fujiwara T, Naomoto Y. Esophageal cancer exhibits resistance to a novel IGF-1R inhibitor NVP-AEW541 with maintained RAS-MAPK activity. Anticancer Res. 2012 Jul;32(7):2827-34. PubMed PMID: 22753744.

3: Isebaert SF, Swinnen JV, McBride WH, Haustermans KM. Insulin-like growth factor-type 1 receptor inhibitor NVP-AEW541 enhances radiosensitivity of PTEN wild-type but not PTEN-deficient human prostate cancer cells. Int J Radiat Oncol Biol Phys. 2011 Sep 1;81(1):239-47. doi: 10.1016/j.ijrobp.2011.03.030. PubMed PMID: 21816290.

4: Attias-Geva Z, Bentov I, Fishman A, Werner H, Bruchim I. Insulin-like growth factor-I receptor inhibition by specific tyrosine kinase inhibitor NVP-AEW541 in endometrioid and serous papillary endometrial cancer cell lines. Gynecol Oncol. 2011 May 1;121(2):383-9. doi: 10.1016/j.ygyno.2011.01.008. Epub 2011 Feb 3. PubMed PMID: 21295335.

5: Premkumar DR, Jane EP, Pollack IF. Co-administration of NVP-AEW541 and dasatinib induces mitochondrial-mediated apoptosis through Bax activation in malignant human glioma cell lines. Int J Oncol. 2010 Sep;37(3):633-43. PubMed PMID: 20664932.

6: Gariboldi MB, Ravizza R, Monti E. The IGFR1 inhibitor NVP-AEW541 disrupts a pro-survival and pro-angiogenic IGF-STAT3-HIF1 pathway in human glioblastoma cells. Biochem Pharmacol. 2010 Aug 15;80(4):455-62. doi: 10.1016/j.bcp.2010.05.011. Epub 2010 May 19. PubMed PMID: 20488164.

7: Hägerstrand D, Lindh MB, Peña C, Garcia-Echeverria C, Nistér M, Hofmann F, Ostman A. PI3K/PTEN/Akt pathway status affects the sensitivity of high-grade glioma cell cultures to the insulin-like growth factor-1 receptor inhibitor NVP-AEW541. Neuro Oncol. 2010 Sep;12(9):967-75. doi: 10.1093/neuonc/noq029. Epub 2010 Apr 8. PubMed PMID: 20378689; PubMed Central PMCID: PMC2940698.

8: Wolf S, Lorenz J, Mössner J, Wiedmann M. Treatment of biliary tract cancer with NVP-AEW541: mechanisms of action and resistance. World J Gastroenterol. 2010 Jan 14;16(2):156-66. PubMed PMID: 20066734; PubMed Central PMCID: PMC2806553.

9: Mukohara T, Shimada H, Ogasawara N, Wanikawa R, Shimomura M, Nakatsura T, Ishii G, Park JO, Jänne PA, Saijo N, Minami H. Sensitivity of breast cancer cell lines to the novel insulin-like growth factor-1 receptor (IGF-1R) inhibitor NVP-AEW541 is dependent on the level of IRS-1 expression. Cancer Lett. 2009 Sep 8;282(1):14-24. doi: 10.1016/j.canlet.2009.02.056. Epub 2009 Apr 3. PubMed PMID: 19345478.

10: Baumann P, Hagemeier H, Mandl-Weber S, Franke D, Schmidmaier R. Myeloma cell growth inhibition is augmented by synchronous inhibition of the insulin-like growth factor-1 receptor by NVP-AEW541 and inhibition of mammalian target of rapamycin by Rad001. Anticancer Drugs. 2009 Apr;20(4):259-66. doi: 10.1097/CAD.0b013e328328d18b. PubMed PMID: 19240643.